molecular formula C12H24N2O B1481140 1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol CAS No. 2097998-51-9

1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol

Cat. No.: B1481140
CAS No.: 2097998-51-9
M. Wt: 212.33 g/mol
InChI Key: HKUSBGAKDTYWRT-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position, a cyclopropylmethyl substituent at the 3-position, and a 3-aminopropyl side chain. This compound is synthesized via condensation reactions involving 2-(3-methylthiophen-2-yl)succinic acid and aminoalkylmorpholine or related amines, yielding racemic mixtures with moderate to high purity (31–86% yield) .

Properties

IUPAC Name

1-(3-aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-5-1-6-14-7-4-12(15)11(9-14)8-10-2-3-10/h10-12,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUSBGAKDTYWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol, identified by its CAS number 2097998-51-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacodynamics, and therapeutic implications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H24_{24}N2_2O
  • Molecular Weight : 212.33 g/mol
  • SMILES Notation : NCCCN1CCC(O)C(CC2CC2)C1

The structure of this compound suggests functional groups that may interact with various biological targets, particularly in the central nervous system (CNS).

Receptor Binding and Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant interactions with opioid receptors. This section summarizes findings related to its receptor binding affinities and biological effects.

Opioid Receptor Interaction

  • Binding Affinity : Studies have shown that related piperidine derivatives often display high affinity for μ-opioid receptors, which are crucial in pain modulation and reward pathways. For instance, a compound structurally similar to this compound demonstrated a Ki value of approximately 0.49 nM at μ receptors in certain assays .
  • Functional Activity : The compound may act as an antagonist or partial agonist at opioid receptors, influencing analgesic pathways and potentially reducing opioid-related side effects such as dependency and tolerance.

Pain Management

Given its interaction with opioid receptors, this compound may serve as a candidate for developing new analgesics with reduced side effects compared to traditional opioids. The ability to modulate pain without the full agonist activity could be beneficial in managing chronic pain conditions.

Neurodegenerative Diseases

Research has indicated potential applications in treating neurodegenerative diseases due to its neuroprotective properties. The modulation of neurotransmitter systems could help alleviate symptoms associated with diseases like Alzheimer's .

Study on Opioid Antagonists

A study published in 2014 explored various piperidine derivatives for their opioid antagonist properties. The findings suggested that modifications on the piperidine scaffold could enhance receptor selectivity and reduce central nervous system penetration, thereby minimizing side effects associated with traditional opioids .

Data Table: Comparative Binding Affinities of Piperidine Derivatives

Compoundμ Receptor Ki (nM)κ Receptor Ki (nM)δ Receptor Ki (nM)
Compound A0.492.30.35
Compound B0.69152.4
Compound C0.566.10.22
This compound TBDTBDTBD

Note: TBD indicates data not yet available or reported.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents/Modifications CAS Number Key Features
1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol 4-OH, 3-cyclopropylmethyl, 3-aminopropyl Not explicitly provided Anticonvulsant focus; synthesized via CDI-mediated coupling .
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol 4-OH, 3-cyclopropylmethyl, 2-aminoethyl 2098087-20-6 Shorter aminoethyl chain; potential differences in solubility/bioavailability .
1-[[3-(3-Aminopropoxy)phenyl]methyl]piperidin-4-ol 4-OH, phenylmethyl with aminopropoxy chain 78057-54-2 Aromatic substituent; may enhance CNS penetration or metabolic stability .
1-(3-Aminopropyl)-piperidin-3-ol 3-OH, 3-aminopropyl 51387-96-3 Positional isomer of hydroxyl group; altered hydrogen-bonding capacity .
CGP77675 Pyrrolo[2,3-d]pyrimidine-phenethyl substituent 234772-64-6 Kinase inhibitor; highlights impact of heterocyclic additions on activity .

Pharmacological and Functional Comparisons

Activity Profiles

Compound Pharmacological Activity Key Findings
This compound Anticonvulsant, antinociceptive Moderate efficacy in rodent models; mechanism possibly linked to GABA modulation .
Imidazolidinium Derivatives () Antimicrobial (Bacillus cereus, HeLa) Efficacy driven by cationic imidazolium groups; unrelated to piperidine backbone .
CGP77675 Kinase inhibition (undisclosed targets) Pyrrolopyrimidine moiety critical for ATP-binding site interaction .
4-(3-(Methylsulfonyl)phenyl)piperidines () Undisclosed (patented) Sulfonyl groups may enhance metabolic stability or receptor affinity .

Physicochemical and ADME Properties

  • Solubility : Hydrochloride salt forms (e.g., compounds 3–9 in ) exhibit higher aqueous solubility than free bases .
  • Metabolic Stability: Trifluoromethyl groups () reduce oxidative metabolism, whereas aminopropyl chains may increase susceptibility to proteolytic cleavage .

Preparation Methods

Starting Materials and Key Intermediates

  • Piperidine derivatives such as N-methyl-4-piperidinone or 4-piperidinone are commonly used starting points.
  • 3-Aminopropyl substituents are introduced via reactions with 1,4-bis(3-aminopropyl)piperazine or related intermediates.
  • Cyclopropylmethyl groups are incorporated through reductive amination using cyclopropane-1-carboxaldehyde.

Reductive Amination

A critical step in the synthesis is the reductive amination of piperidine intermediates with cyclopropane-1-carboxaldehyde. This reaction is typically carried out in an organic solvent such as methylene chloride or methanol, using sodium triacetoxyborohydride (NaHB(OAc)3) or sodium borohydride (NaBH4) as the reducing agent.

  • Reaction conditions: 0–40 °C, stirring for several hours (typically 4–12 hours).
  • Use of molecular sieves (3 Å) to remove water and drive the reaction to completion.
  • Quenching with aqueous base (e.g., 1 M NaOH) after completion.

Protection and Deprotection

Protective groups such as tert-butyl carbobenzyloxyamino (Boc) are used to mask amino groups during intermediate steps. Deprotection is typically achieved using trifluoroacetic acid (TFA) or boron tribromide (BBr3) in solvents like methylene chloride.

Alkylation and Substitution Reactions

  • Alkylation of amines with alkyl halides (e.g., R2Cl) in the presence of bases such as potassium carbonate (K2CO3) in solvents like DMF or pentanol at elevated temperatures (80–160 °C) is a common method to introduce side chains.
  • These reactions are often followed by purification steps including chromatography.

Representative Synthetic Scheme (Adapted from Patent WO2006051489A1 and J. Med. Chem. 2014)

Step Reagents/Conditions Description
1 N-methyl-4-piperidinone + aryllithium reagent Formation of substituted piperidine intermediate via nucleophilic addition
2 Dehydration with p-toluenesulfonic acid Conversion to tetrahydropyridine intermediate
3 n-Butyllithium deprotonation + dimethyl sulfate Formation of enamine, followed by reduction with NaBH4 to yield secondary amine intermediate
4 Reductive amination with cyclopropane-1-carboxaldehyde + NaHB(OAc)3 Introduction of cyclopropylmethyl substituent
5 Deprotection with BBr3 or TFA Removal of protective groups to yield final compound

Experimental Data Summary

Parameter Typical Values/Conditions
Solvents Methanol, methylene chloride, DMF, pentanol
Temperature Range 0 °C to 160 °C (depending on step)
Reducing Agents Sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaHB(OAc)3)
Bases Potassium carbonate (K2CO3), triethylamine
Reaction Time 2–12 hours
Protective Groups Boc, carbobenzyloxyamino
Deprotection Reagents Trifluoroacetic acid (TFA), boron tribromide (BBr3)

Research Findings and Notes

  • The use of sodium triacetoxyborohydride in reductive amination provides mild and selective reduction conditions, minimizing side reactions.
  • Molecular sieves enhance yields by removing water formed during imine formation.
  • Protective group strategies are essential to prevent undesired side reactions on amino groups.
  • Alkylation reactions require careful control of temperature and stoichiometry to avoid overalkylation.
  • Purification by chromatography is necessary to isolate pure isomers and remove by-products.
  • The synthetic routes are adaptable to introduce various substituents on the piperidine ring, allowing for structural diversification.

Q & A

Q. What are the recommended synthetic strategies for 1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol?

While direct synthesis protocols for this compound are not explicitly documented, analogous piperidine derivatives (e.g., 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol) suggest multi-step routes involving alkylation, reductive amination, or nucleophilic substitution . Key considerations include:

  • Solvent selection : Ethanol, dichloromethane, or methanol for solubility and reaction efficiency.
  • Catalysts/Reagents : Sodium hydroxide or potassium carbonate to facilitate amine coupling; palladium catalysts for cyclopropane group incorporation.
  • Purification : Column chromatography or recrystallization for isolating the final product.
    Note: Reaction conditions (temperature, pH) must be optimized due to steric hindrance from the cyclopropylmethyl group .

Q. How can the structure of this compound be confirmed experimentally?

Characterization relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., cyclopropane CH2_2 at δ ~0.5–1.5 ppm, hydroxyl proton at δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C12_{12}H24_{24}N2_2O).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with neurological targets (e.g., GPCRs)?

  • In silico docking : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors, focusing on hydrogen bonding with the hydroxyl and amine groups .
  • Competitive binding assays : Radiolabeled ligands (e.g., 3H^3H-LSD for 5-HT receptors) to measure displacement efficacy .
  • Functional assays : cAMP or calcium flux assays to assess downstream signaling modulation .

Q. What strategies address contradictions in reported pharmacological data for similar piperidine derivatives?

  • Reproducibility checks : Repeat experiments under standardized conditions (pH 7.4 buffers, 37°C).
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Species-specific assays : Compare results across cell lines (e.g., HEK293 vs. primary neurons) to isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modification : Replace the cyclopropylmethyl group with bulkier analogs (e.g., cyclohexyl) to enhance receptor selectivity .
  • Hydroxyl group derivatization : Acetylation or methylation to evaluate impact on blood-brain barrier permeability.
  • Quantitative SAR (QSAR) : Machine learning models to predict binding affinities based on electronic/steric parameters .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) to detect esterase-mediated hydrolysis.
  • Long-term storage : Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Q. How can computational modeling guide its application in drug design?

  • Molecular dynamics simulations : Analyze conformational flexibility in aqueous and lipid bilayer environments .
  • ADMET prediction : Tools like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity risks.
  • Free energy perturbation : Calculate binding free energies for mutant receptor variants to anticipate resistance .

Methodological Notes

  • Data gaps : Limited direct evidence for the target compound; recommendations extrapolated from structurally analogous piperidines.
  • Safety protocols : Follow GHS guidelines for handling amines (skin protection, ventilation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol
Reactant of Route 2
1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol

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